Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
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Overview
Description
Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring, a phenyl group, and a trifluoromethylbenzoyl group
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydro-2H-pyran-4-one , which has been reported to act on melanocortin receptors . .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a nucleophilic substitution reaction .
Biochemical Pathways
It’s possible that the compound could affect pathways related to the function of melanocortin receptors, given the reported activity of similar compounds .
Result of Action
Compounds with similar structures have been reported to show fungicidal, insecticidal, acaricidal, antiviral, and anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with benzaldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with a suitable amine, such as 3-(trifluoromethyl)benzoylamine, under acidic or basic conditions to form the desired pyran ring structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives such as:
- Ethyl 2-oxo-6-phenyl-3-[[3-(trifluoromethyl)benzoyl]amino]-2H-pyran-5-carboxylate
- 2-Amino-4H-pyran-3-carbonitrile derivatives
- Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
What sets Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO5/c1-2-30-20(28)16-12-17(21(29)31-18(16)13-7-4-3-5-8-13)26-19(27)14-9-6-10-15(11-14)22(23,24)25/h3-12H,2H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHKBLLKVASROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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